molecular formula C25H36N2O9 B3950918 Ethyl 1-[1-[(2,3-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate;oxalic acid

Ethyl 1-[1-[(2,3-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate;oxalic acid

Cat. No.: B3950918
M. Wt: 508.6 g/mol
InChI Key: LNWHQBXPRCNLQU-UHFFFAOYSA-N
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Description

Ethyl 1-[1-[(2,3-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate; oxalic acid is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[1-[(2,3-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[1-[(2,3-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-[1-[(2,3-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-[1-[(2,3-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 1-[1-[(2,3-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

The uniqueness of Ethyl 1-[1-[(2,3-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 1-[1-[(2,3-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O5.C2H2O4/c1-4-30-23(27)18-10-14-25(15-11-18)22(26)17-8-12-24(13-9-17)16-19-6-5-7-20(28-2)21(19)29-3;3-1(4)2(5)6/h5-7,17-18H,4,8-16H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWHQBXPRCNLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)CC3=C(C(=CC=C3)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-[1-[(2,3-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate;oxalic acid
Reactant of Route 2
Ethyl 1-[1-[(2,3-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate;oxalic acid
Reactant of Route 3
Ethyl 1-[1-[(2,3-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate;oxalic acid
Reactant of Route 4
Ethyl 1-[1-[(2,3-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate;oxalic acid
Reactant of Route 5
Reactant of Route 5
Ethyl 1-[1-[(2,3-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate;oxalic acid
Reactant of Route 6
Reactant of Route 6
Ethyl 1-[1-[(2,3-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate;oxalic acid

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